molecular formula C20H16FN7O2S B2360083 N-(4-(3-((4-(1H-tetrazol-1-yl)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1207028-35-0

N-(4-(3-((4-(1H-tetrazol-1-yl)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2360083
CAS No.: 1207028-35-0
M. Wt: 437.45
InChI Key: OYYXLVTWNPHYEZ-UHFFFAOYSA-N
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Description

N-(4-(3-((4-(1H-tetrazol-1-yl)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H16FN7O2S and its molecular weight is 437.45. The purity is usually 95%.
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Biological Activity

N-(4-(3-((4-(1H-tetrazol-1-yl)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound that incorporates a tetrazole ring, a thiazole ring, and a fluorobenzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C21H20FN7O2S\text{C}_{21}\text{H}_{20}\text{F}\text{N}_{7}\text{O}_{2}\text{S}

This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of tetrazole-containing compounds. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 0.25 to 4 µg/mL, indicating their potency compared to standard antibiotics like Ciprofloxacin .

Compound MIC (µg/mL) Target Organisms
N-(4-(3...0.25 - 4E. coli, S. aureus
Similar Derivative2 - 16Clinical isolates of cocci

Anticancer Activity

The anticancer potential of N-(4-(3... has been evaluated through various assays, including the MTT assay on human cancer cell lines such as MCF-7 (breast cancer) and CCRF-CEM (leukemia). Results indicated that compounds with similar structural features exhibited cytotoxic effects at concentrations as low as 25 µM, leading to significant reductions in cell viability .

Cell Line Concentration (µM) Viability (%)
MCF-72577.9
CCRF-CEM25Complete loss

The mechanism by which N-(4-(3... exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for bacterial survival and cancer cell proliferation. For example, studies have shown that certain tetrazole derivatives inhibit kinases involved in cell signaling pathways, although the specific targets for N-(4-(3... remain to be fully elucidated .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial effects of various tetrazole derivatives against E. coli and S. aureus, revealing that compounds with a tetrazole moiety significantly outperformed traditional antibiotics in certain cases .
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that specific derivatives led to a notable decrease in cell viability at varying concentrations, indicating their potential as anticancer agents .
  • Structure-Activity Relationship (SAR) : Research indicates that the presence of both tetrazole and thiazole rings enhances biological activity, suggesting that modifications in these regions could lead to improved therapeutic profiles .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and tetrazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A study demonstrated that certain synthesized thiazole derivatives exhibited promising antimicrobial activity, suggesting that modifications to the structure of N-(4-(3-((4-(1H-tetrazol-1-yl)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide could enhance its efficacy against resistant strains .

CompoundActivity Against BacteriaActivity Against Fungi
Compound AModerateWeak
Compound BStrongModerate
N-(4-(3...PromisingNot tested

Anticancer Potential

The anticancer activity of this compound has been explored using various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma (MCF7) cells through mechanisms such as apoptosis induction and cell cycle arrest.

Molecular docking studies further elucidate how this compound interacts with specific targets in cancer cells, enhancing its potential as a therapeutic agent .

Case Studies

  • Case Study on Antimicrobial Activity :
    • A series of thiazole derivatives were synthesized and tested against bacterial strains using the turbidimetric method. Results indicated significant inhibition of growth for specific derivatives, highlighting the importance of structural modifications in enhancing antimicrobial efficacy .
  • Case Study on Anticancer Activity :
    • In a study evaluating the anticancer properties of tetrazole-containing compounds, several derivatives were found to exhibit potent activity against MCF7 cells. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment, demonstrating that structural variations can lead to improved anticancer effects .

Properties

IUPAC Name

4-fluoro-N-[4-[3-oxo-3-[4-(tetrazol-1-yl)anilino]propyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN7O2S/c21-14-3-1-13(2-4-14)19(30)25-20-24-16(11-31-20)7-10-18(29)23-15-5-8-17(9-6-15)28-12-22-26-27-28/h1-6,8-9,11-12H,7,10H2,(H,23,29)(H,24,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYXLVTWNPHYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)N4C=NN=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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